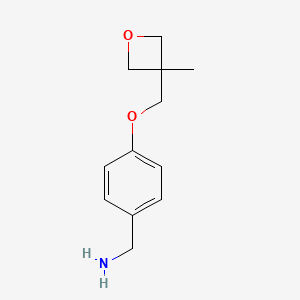

(4-((3-Methyloxetan-3-yl)methoxy)phenyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

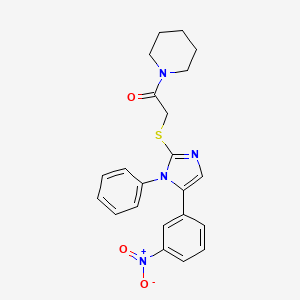

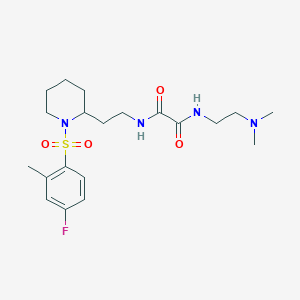

“(4-((3-Methyloxetan-3-yl)methoxy)phenyl)methanamine” is an organic compound . It is also known as MPMP. The molecule contains a total of 33 bonds, including 16 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Oxetane .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H17NO2. As mentioned earlier, the molecule contains a total of 33 bonds, including 16 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Oxetane .Applications De Recherche Scientifique

Iron(III) Complexes for Cellular Imaging and Photocytotoxicity

Iron(III) complexes, including (4-((3-Methyloxetan-3-yl)methoxy)phenyl)methanamine derivatives, have been explored for their potential in cellular imaging and phototherapy. The photocytotoxic properties of these complexes have been examined, showing significant potential in medical imaging and cancer treatment through apoptosis and reactive oxygen species generation under red light exposure. This application offers a promising avenue for non-invasive cancer therapies and diagnostic techniques, leveraging the unique photophysical properties of iron(III) complexes for targeted cellular interactions and DNA photocleavage (Basu et al., 2014).

Quinoline Derivatives with Antimicrobial Activities

Research into quinoline derivatives that include this compound frameworks has highlighted their potent antimicrobial activities. These derivatives have been synthesized and shown to exhibit a broad spectrum of antibacterial and antifungal effects, comparable to first-line treatments. This highlights the compound's potential in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance and the need for novel therapeutic options (Thomas et al., 2010).

Arylcyclohexylamine Characterization for Biological Studies

The synthesis and analytical characterization of arylcyclohexylamine derivatives, including those related to this compound, have been crucial in forensic and pharmacological research. These compounds, often encountered as new psychoactive substances, have been analyzed to understand their pharmacokinetic and pharmacodynamic profiles. This research aids in the identification of potential therapeutic uses and the management of risks associated with recreational use (De Paoli et al., 2013).

Nitroxide-Mediated Polymerization

The chemical structure of this compound and its derivatives has been explored in the context of nitroxide-mediated polymerization (NMP). This research underscores the compound's utility in creating polymers with specific properties, including controlled molecular weight distributions and block copolymer formation. The application in materials science, particularly in developing new polymeric materials with tailored features for industrial, medical, and technological applications, is significant (Greene & Grubbs, 2010).

Enhanced Cellular Uptake and Photocytotoxicity with Iron(III) Complexes

Further research on iron(III) complexes of pyridoxal Schiff bases, incorporating this compound-like structures, has shown enhanced cellular uptake and remarkable photocytotoxicity. This work is particularly focused on improving the efficacy of cancer treatments through targeted cellular uptake and the induction of apoptosis via light exposure, presenting an innovative approach to photodynamic therapy (Basu et al., 2015).

Propriétés

IUPAC Name |

[4-[(3-methyloxetan-3-yl)methoxy]phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(7-14-8-12)9-15-11-4-2-10(6-13)3-5-11/h2-5H,6-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOVKUKCMAGXKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)COC2=CC=C(C=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2983548.png)

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2983566.png)